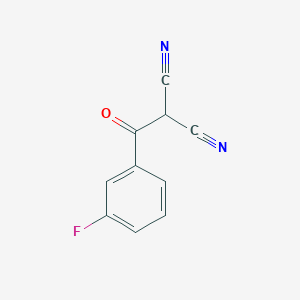![molecular formula C8H7ClN4 B13223116 3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile](/img/structure/B13223116.png)
3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro group, a cyanomethyl group, and a propanenitrile group attached to an imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(cyanomethyl)-1H-imidazole with propanenitrile under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as acetonitrile, and a catalyst, such as a base or an acid, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of corresponding oxo derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reaction leads to the formation of amine derivatives.
Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Wissenschaftliche Forschungsanwendungen
3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets such as enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The chloro and cyanomethyl groups in the compound play a crucial role in its reactivity and binding affinity to biological targets. The imidazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile can be compared with other similar compounds such as:
2-Chloro-5-(cyanomethyl)pyridine: This compound has a similar structure but with a pyridine ring instead of an imidazole ring.
3-(2-Chloro-5-methyl-1H-imidazol-1-yl)propanenitrile: This compound has a methyl group instead of a cyanomethyl group.
2-Chloro-5-(cyanomethyl)-1H-imidazole: This compound lacks the propanenitrile group, which influences its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7ClN4 |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
3-[2-chloro-5-(cyanomethyl)imidazol-1-yl]propanenitrile |
InChI |
InChI=1S/C8H7ClN4/c9-8-12-6-7(2-4-11)13(8)5-1-3-10/h6H,1-2,5H2 |
InChI-Schlüssel |
VPKWZOWHXMUPSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(C(=N1)Cl)CCC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
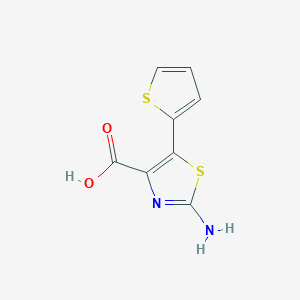
![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)
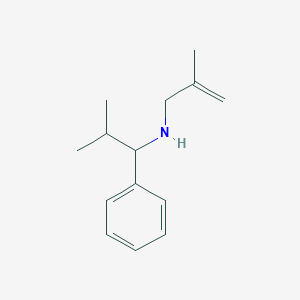
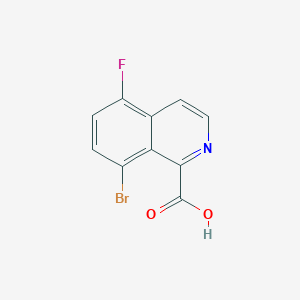
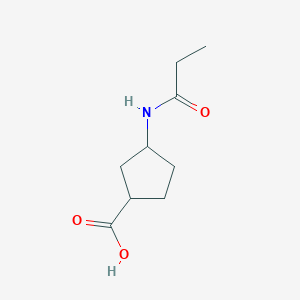

![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine](/img/structure/B13223081.png)

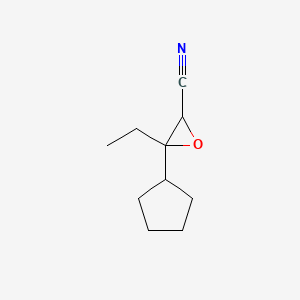
![tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate](/img/structure/B13223098.png)
